PP-13 was identified through high-throughput screening of over 7,500 compounds aimed at finding new agents that could overcome resistance to apoptosis in non-small cell lung cancer. It belongs to the class of microtubule-targeting agents that bind to the colchicine site on β-tubulin, differentiating it from other microtubule inhibitors like taxanes and vinca alkaloids, which bind to different sites on tubulin .
The synthesis of PP-13 involves several key steps:
This multi-step synthetic pathway allows for the generation of a library of compounds from which PP-13 was selected based on its promising anticancer activity.
PP-13 has a complex molecular structure characterized by a pyrrolopyrimidine core. Its specific molecular formula is CHNS, with a molecular weight of approximately 284.34 g/mol. The structural configuration allows it to effectively interact with β-tubulin at the colchicine binding site, leading to microtubule destabilization .
PP-13 primarily engages in non-covalent interactions with β-tubulin, leading to microtubule depolymerization. The mechanism involves:
The compound's ability to induce mitotic slippage further contributes to its cytotoxic effects.
The mechanism by which PP-13 exerts its effects can be summarized as follows:
Data from studies indicate that PP-13 significantly increases apoptotic markers in treated cells compared to controls.
PP-13 has significant potential applications in cancer therapy due to its unique mechanism of action:
The strategic targeting of microtubules represents one of oncology's most enduring therapeutic approaches, dating to the serendipitous discovery of natural microtubule-destabilizing agents. The colchicine-binding site on β-tubulin has been pharmacologically exploited for over half a century, beginning with colchicine itself—an ancient anti-gout remedy later recognized for its antimitotic properties [1]. Modern oncology witnessed significant evolution with synthetic colchicine-binding agents like combretastatins developed to overcome the limitations of natural compounds. These agents disrupt microtubule dynamics by preventing tubulin dimer polymerization, inducing mitotic arrest in rapidly dividing cells [1] [9]. Despite their mechanistic promise, first-generation colchicine-site inhibitors faced significant challenges including dose-limiting systemic toxicities (particularly cardiovascular effects) and susceptibility to multidrug resistance (MDR) mechanisms mediated by ATP-binding cassette (ABC) efflux transporters like P-glycoprotein (P-gp) [4]. These limitations necessitated the development of novel agents with improved therapeutic indices and reduced susceptibility to resistance mechanisms, setting the stage for next-generation compounds like PP-13.
Table 1: Evolution of Colchicine-Site Binding Agents
Generation | Representative Agents | Key Limitations | Structural Innovations |
---|---|---|---|
Natural Compounds | Colchicine, Podophyllotoxin | High toxicity, Narrow therapeutic window | Natural product scaffolds |
Early Synthetic | Combretastatin A-4, CI-980 | Susceptibility to MDR, Metabolic instability | Simplified biaryl structures |
Next-Generation | PP-13, VERU-111 | Designed to overcome MDR, Improved specificity | Heterocyclic cores (e.g., pyrrolopyrimidine) |
PP-13 (ethyl 4-((4-(benzylamino)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzoate) emerges as a structurally novel synthetic microtubule-destabilizing agent belonging to the pyrrolopyrimidine chemical class. Identified through high-throughput screening of over 7,500 compounds, PP-13 demonstrated potent cytotoxicity across diverse cancer cell lines with half-maximal inhibitory concentrations (IC50) typically ranging between 67-255 nM [4]. Its molecular architecture features a multi-ring system with a benzoate ester moiety and benzylamino substitution pattern, enabling specific three-dimensional interactions within the colchicine-binding pocket of β-tubulin. Biochemical characterization confirmed PP-13's direct binding to this site through competitive displacement assays, effectively inhibiting tubulin polymerization by 75-92% at micromolar concentrations—comparable to classical destabilizing agents like vincristine [4]. Unlike many natural microtubule inhibitors derived from botanical or marine sources (e.g., paclitaxel from yew bark), PP-13's synthetic origin facilitates scalable production and eliminates supply challenges historically associated with complex natural products [1].
Metastasis remains responsible for >90% of cancer-related mortality, necessitating therapeutic strategies that specifically address the metastatic cascade. Microtubules serve as indispensable regulators of metastatic processes beyond their established mitotic functions, including:
PP-13's mechanism extends beyond simple antimitotic activity to encompass these metastasis-specific pathways. By suppressing microtubule dynamics through colchicine-site binding, PP-13 disrupts the precisely balanced polymerization-depolymerization cycles required for directional cancer cell migration and invasion. Experimental models demonstrated PP-13's ability to significantly reduce metastatic invasiveness in vivo without observable toxicity in chicken embryo models, highlighting its potential as an antimetastatic agent [4] [10].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1